molecular formula C14H21ClN2O2 B598086 Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride CAS No. 155456-34-1

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride

Cat. No. B598086
CAS RN: 155456-34-1
M. Wt: 284.784
InChI Key: RHKBVLNTAHWVSX-UHFFFAOYSA-N
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Description

Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 . It has a molecular weight of 284.78200 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of Benzyl (piperidin-4-ylmethyl)carbamate involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst. This is followed by de-protection of the benzyl group and finally by making its salt .


Molecular Structure Analysis

The InChI code for Benzyl (piperidin-4-ylmethyl)carbamate is 1S/C14H20N2O2/c17-14 (16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2, (H,16,17) . The InChI key is BZHPVEHRXAKHMV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can undergo various reactions. For instance, it can be converted to Piperidin-4-ylmethyl-carbamic acid benzyl ester through a reaction with hydrogen chloride in 1,4-dioxane .


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity . Its water solubility is 0.25 mg/ml or 0.000879 mol/l .

Scientific Research Applications

  • Catalytic Applications : Zhang et al. (2006) demonstrated that the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which includes compounds similar to Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride, is effective for forming piperidine derivatives. This process is significant for the synthesis of complex organic compounds (Zhang et al., 2006).

  • Piperidine Synthesis : Brizgys et al. (2012) reported on the stereoselective synthesis of piperidine structures through oxidative carbon–hydrogen bond functionalizations of enamides, highlighting the relevance of compounds like this compound in creating structurally diverse piperidines (Brizgys et al., 2012).

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to this compound, for their anti-acetylcholinesterase (anti-AChE) activity. This research is crucial for the development of potential antidementia agents (Sugimoto et al., 1990).

  • Antitubercular Agents : Revathi et al. (2015) developed novel 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives, including compounds akin to this compound, and evaluated them as antitubercular agents, demonstrating significant potential in tuberculosis therapy (Revathi et al., 2015).

  • Pharmacological Properties : Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, for evaluating their effect on gastrointestinal motility. Such studies are significant for developing novel prokinetic agents (Sonda et al., 2004).

Safety and Hazards

The compound is associated with several hazards. It has hazard statements H302, H315, H319, and H335 . The precautionary statements associated with it are P261, P305+P351+P338 . The compound is classified under signal word 'Warning’ .

properties

IUPAC Name

benzyl N-(piperidin-4-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKBVLNTAHWVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662463
Record name Benzyl [(piperidin-4-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155456-34-1
Record name Benzyl [(piperidin-4-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 35 g of 4-(benzyloxycarbonylamino-methyl)-piperidine-1-carboxylic acid tert-butyl ester and 50 mL of 4N HCl in dioxane was stirred at rt for 3 h, then diluted with 200 mL of ether and filtered. The piperidin-4-ylmethyl-carbamic acid benzyl ester hydrochloride salt was obtained as a white fluffy solid. The free base was obtained by partitioning the hydrochloride between 50 mL chloroform and 50 mL saturated aqueous Na2CO3.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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